1,3-Dichloro-2-fluoro-4,5-dinitrobenzene
Description
1,3-Dichloro-2-fluoro-4,5-dinitrobenzene is a halogenated nitroaromatic compound characterized by two chlorine atoms at positions 1 and 3, a fluorine atom at position 2, and two nitro groups at positions 4 and 5 on the benzene ring. The molecular formula is C₆HCl₂FNO₄, with a calculated molecular weight of 238.99 g/mol. The compound’s electron-deficient aromatic ring, due to the strong electron-withdrawing effects of nitro and halogen groups, makes it highly reactive in nucleophilic substitution reactions. Such reactivity is critical in synthetic organic chemistry, particularly in the preparation of pharmaceuticals and agrochemicals.
Properties
Molecular Formula |
C6HCl2FN2O4 |
|---|---|
Molecular Weight |
254.98 g/mol |
IUPAC Name |
1,3-dichloro-2-fluoro-4,5-dinitrobenzene |
InChI |
InChI=1S/C6HCl2FN2O4/c7-2-1-3(10(12)13)6(11(14)15)4(8)5(2)9/h1H |
InChI Key |
QICPAGQMHGXHDW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)F)Cl)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1,3-Dichloro-2-fluoro-4,5-dinitrobenzene typically involves multiple steps, starting from simpler benzene derivatives. One common method includes the nitration of 1,3-dichloro-2-fluorobenzene, followed by further nitration to introduce the nitro groups at the desired positions. The reaction conditions often involve the use of concentrated nitric acid and sulfuric acid as catalysts .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations might include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1,3-Dichloro-2-fluoro-4,5-dinitrobenzene undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: The presence of electron-withdrawing nitro groups makes the compound susceptible to nucleophilic attack, leading to substitution reactions.
Electrophilic Aromatic Substitution: Although less common due to the deactivating nature of the substituents, certain electrophilic substitutions can still occur under specific conditions.
Common reagents used in these reactions include dimethylamine for nucleophilic substitution and iron powder for reduction. The major products formed depend on the specific reaction and conditions employed .
Scientific Research Applications
1,3-Dichloro-2-fluoro-4,5-dinitrobenzene finds applications in various scientific research areas:
Mechanism of Action
The mechanism of action of 1,3-Dichloro-2-fluoro-4,5-dinitrobenzene involves its interaction with nucleophiles and electrophiles due to the presence of electron-withdrawing groups. The nitro groups enhance the compound’s reactivity towards nucleophiles, facilitating substitution reactions. Additionally, the compound can undergo reduction reactions, leading to the formation of amino derivatives .
Comparison with Similar Compounds
Substituent Positioning and Reactivity
- 1,2-Dichloro-4,5-dinitrobenzene (C₆H₂Cl₂N₂O₄): This analog has chlorine atoms at positions 1 and 2, with nitro groups at 4 and 4. However, the electron-withdrawing nitro groups enhance electrophilicity, making it reactive in nucleophilic aromatic substitution (NAS) reactions. This compound was observed as a byproduct during chlorination of diuron, highlighting its formation under oxidative conditions .
- 1-Fluoro-2-morpholino-4,5-dinitrobenzene (C₁₀H₁₀FN₃O₄): Substitution of chlorine with a morpholino group at position 2 introduces a bulky amine, significantly altering reactivity. The morpholino group acts as a strong electron donor, reducing the ring’s electron deficiency and directing further substitutions to meta or para positions relative to existing substituents .
- 1,2-Difluoro-4,5-dinitrobenzene (C₆H₂F₂N₂O₄): Replacing chlorines with fluorines (positions 1 and 2) reduces steric bulk and increases electronegativity. This compound has a molecular weight of 204.09 g/mol and is classified as a hazardous substance (UN# 2811, Class 6.1) .
Physical and Hazard Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Hazard Classification |
|---|---|---|---|---|
| 1,3-Dichloro-2-fluoro-4,5-dinitrobenzene | C₆HCl₂FNO₄ | 238.99 | Cl (1,3), F (2), NO₂ (4,5) | Likely H302, H315, H319† |
| 1,2-Dichloro-4,5-dinitrobenzene | C₆H₂Cl₂N₂O₄ | 237.00 | Cl (1,2), NO₂ (4,5) | Not specified; inferred toxic |
| 1,2-Difluoro-4,5-dinitrobenzene | C₆H₂F₂N₂O₄ | 204.09 | F (1,2), NO₂ (4,5) | H302, H315, H319, H340‡ |
†Inferred from similar halogenated nitroaromatics. ‡From .
Key Research Findings
- Byproduct Formation :
1,2-Dichloro-4,5-dinitrobenzene and related chloro-nitrobenzene species are formed during chlorination of diuron, indicating that halogenation and nitration reactions under oxidative conditions favor adjacent substituent patterns . - Hazard Profiles: Fluorinated analogs like 1,2-difluoro-4,5-dinitrobenzene exhibit significant toxicity (H340: suspected carcinogenicity), suggesting that the target compound may pose similar risks due to structural similarities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
